molecular formula C18H18N4O4S B2684156 methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate CAS No. 2034417-20-2

methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2684156
CAS No.: 2034417-20-2
M. Wt: 386.43
InChI Key: DAYUWRYBPYPOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-Sulfonamide Derivatives in Medicinal Chemistry

Pyrazole and sulfonamide pharmacophores have independently shaped drug discovery since the mid-20th century. Pyrazole’s heterocyclic structure, characterized by two adjacent nitrogen atoms, enables hydrogen bonding and π-stacking interactions critical for target binding. Sulfonamides, first recognized for antibacterial properties, later emerged as key components in enzyme inhibition due to their ability to mimic carboxylate or phosphate groups.

The fusion of these motifs began in the 1990s, driven by the need to enhance metabolic stability and bioavailability. Early hybrids, such as celecoxib analogs, demonstrated improved cyclooxygenase-2 (COX-2) selectivity compared to monocyclic sulfonamides. By the 2010s, pyrazole-4-sulfonamides gained attention for their antiproliferative activity, with 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives showing IC50 values below 10 µM against U937 lymphoma cells. These developments established pyrazole-sulfonamides as versatile scaffolds for oncological and metabolic applications.

Emergence of Pyrazole-Pyridine-Sulfonamide Scaffolds

Incorporating pyridine into pyrazole-sulfonamide architectures represents a strategic evolution to modulate electronic properties and binding kinetics. Pyridine’s nitrogen atom introduces a protonation site, enhancing solubility and facilitating interactions with Asp/Glu residues in enzymatic pockets. The 2020s saw systematic exploration of this triad, exemplified by:

  • Antidiabetic agents : Acyl pyrazole sulfonamides with para-chlorophenyl groups achieved α-glucosidase IC50 values of 1.13 µM, surpassing acarbose by 35-fold.
  • Antitubercular hybrids : Quinoline-pyrazole-sulfonamide conjugates inhibited Mycobacterium tuberculosis H37Rv at MICs of 10.2 µg/mL, attributed to InhA binding (Glide scores: -9.714).
  • Carbonic anhydrase inhibitors : Pyrazolo[4,3-c]pyridine sulfonamides selectively targeted tumor-associated isoforms hCA IX/XII with Ki values <100 nM.

Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate extends this lineage, positioning the pyridin-3-yl group to engage aromatic stacking in hydrophobic enzyme subpockets.

Current Research Landscape and Scientific Interest

Contemporary studies focus on three domains:

1. Synthetic Methodology Optimization
Recent protocols emphasize atom economy and regioselectivity:

Reaction Component Optimal Conditions Yield Improvement Source
Sulfonylation Chlorosulfonic acid/Thionyl chloride, 60°C 78–85%
Pyrazole Cyclization Potassium tert-butoxide/THF 78% vs. 55% (NaH)
Diazotization-Coupling Ethanol/HCl, 75°C 82–89%

These advances enable precise functionalization at the pyrazole C-3 and C-5 positions, critical for modulating steric and electronic profiles.

2. Target Diversification
Beyond traditional enzyme inhibition, pyrazole-sulfonamide hybrids now address:

  • Multidrug resistance : Pyrazolylpyrazoline derivatives overcome efflux pumps in MDR-TB via NorA ATPase inhibition.
  • Allosteric modulation : Pyridine-substituted analogs disrupt protein-protein interfaces in kinases, as seen in BCR-ABL1 inhibitors.

3. Computational-Guided Design Molecular docking studies reveal that methyl benzoate groups, as in the title compound, stabilize sulfonamide orientation within hCA II’s hydrophobic cleft (ΔG = -9.2 kcal/mol). Machine learning models predict improved blood-brain barrier penetration for pyridine-containing derivatives compared to phenyl analogs.

Properties

IUPAC Name

methyl 4-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22-15(10-17(21-22)14-4-3-9-19-11-14)12-20-27(24,25)16-7-5-13(6-8-16)18(23)26-2/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYUWRYBPYPOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via a Suzuki coupling reaction, using a pyridine boronic acid derivative and a halogenated pyrazole intermediate.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: Its unique structural features make it a candidate for use in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways involving sulfamoyl groups or pyrazole derivatives.

Mechanism of Action

The mechanism of action of methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-binding proteins, while the pyrazole and pyridine rings could facilitate binding to aromatic or hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate and two analogs from the literature:

Compound Name Molecular Formula Functional Groups Key Structural Features Biological Activity Hydrogen Bonding Features Reference
This compound C₁₉H₂₀N₄O₄S Benzoate ester, sulfamoyl, pyrazole, pyridine Pyridinyl substituent enhances π-π interactions; sulfamoyl provides NH donor sites Hypothesized enzyme inhibition Sulfamoyl NH (donor), ester carbonyl (acceptor), pyridine N (acceptor) N/A
5-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate () C₁₉H₂₀N₂O₅S₂ Sulfonate esters, pyrazole Dual tolyl sulfonyl groups; no NH donors Studied for enzyme inhibition C–H···π and π–π interactions dominate; sulfonate oxygens act as acceptors
3-{[1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}-1-[(thiophen-2-yl)methyl]urea () C₁₆H₁₇N₅OS Urea, pyrazole, thiophene Urea linkage introduces two NH donors; thiophene adds hydrophobicity Not explicitly stated Urea NH donors; thiophene sulfur may participate in weak interactions

Structural and Electronic Differences

  • Sulfamoyl vs. Sulfonate Esters: The sulfamoyl group in the target compound provides NH hydrogen bond donors, unlike the sulfonate esters in ’s compound, which lack donors but offer strong oxygen acceptors. This difference impacts solubility and target binding; sulfonamides are often more membrane-permeable than sulfonates due to reduced polarity .
  • Pyridine vs. Thiophene/Tolyl Substituents : The pyridin-3-yl group in the target compound enables π-π stacking and hydrogen bonding via its nitrogen atom, whereas the tolyl groups in ’s compound contribute hydrophobicity. The thiophene in ’s compound introduces sulfur-mediated interactions but lacks hydrogen-bonding capability .
  • Urea vs.

Hydrogen Bonding and Crystal Packing

  • Target Compound : The sulfamoyl NH and pyridine N are likely critical for hydrogen bonding. In analogous sulfonamide crystals (e.g., ), C–H···π and π–π interactions stabilize packing . Similar behavior is expected for the target compound, with pyridine enhancing π-π stacking.
  • ’s Compound: Stabilized by C–H···π interactions between tolyl groups and weak π–π stacking (4.06–4.14 Å distances). The absence of NH donors limits hydrogen-bonded networks .
  • ’s Compound : The urea NH groups likely form extensive hydrogen bonds, as seen in other urea derivatives, while the thiophene may contribute to hydrophobic packing .

Biological Activity

Methyl 4-({[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)benzoate, with the CAS number 2034350-19-9, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3C_{19}H_{18}N_{4}O_{3} with a molecular weight of 350.4 g/mol. The structure includes a benzoate moiety linked to a sulfamoyl group and a pyrazole derivative, which is known for various biological activities.

PropertyValue
CAS Number2034350-19-9
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted that sulfonamide derivatives can selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, suggesting potential for tumor treatment . The compound's design aims to enhance binding affinity to CAIX while minimizing side effects associated with other isozymes.

Antiparasitic Activity

Analogous compounds have shown effectiveness against parasitic infections, particularly in targeting adult stages of filarial worms. For instance, substituted pyridine and pyrazole derivatives demonstrated significant motility reduction in Onchocerca gutturosa, indicating potential for treating onchocerciasis .

The proposed mechanism involves the inhibition of specific enzymes that are crucial for parasite survival and proliferation. The structural modifications in the pyrazole ring enhance the compound's bioactivity by improving metabolic stability and solubility, which are critical for oral bioavailability and therapeutic efficacy .

Study on Carbonic Anhydrase Inhibition

A pivotal study evaluated a series of methyl sulfamoyl benzoates for their inhibitory effects on CAIX. The compound exhibited an observed binding affinity with a dissociation constant KdK_d of 0.12 nM, demonstrating over 100-fold selectivity against other isoforms. This selectivity is crucial for minimizing off-target effects in cancer therapy .

Pharmacokinetic Profile

In vivo studies involving oral administration at doses of 30 mg/kg showed sufficient plasma exposure, sustaining drug levels above the effective concentration (EC50) for extended periods. This pharmacokinetic profile supports the potential use of the compound in clinical settings .

Q & A

Basic: What synthetic strategies are recommended to optimize low yields in multi-step syntheses of this pyrazole-sulfonamide derivative?

Methodological Answer:
Low yields often arise during coupling reactions (e.g., sulfamoyl group introduction) or purification of intermediates. Strategies include:

  • Coupling Optimization: Use peptide coupling agents like EDCI/HOBt with strict anhydrous conditions to enhance sulfonamide formation efficiency .
  • Intermediate Stabilization: Protect reactive groups (e.g., pyridinyl nitrogen) via temporary protecting agents like Boc or Fmoc to prevent side reactions .
  • Chromatographic Refinement: Employ gradient elution in HPLC with C18 columns and acetonitrile/water mobile phases for high-purity isolation .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves bond angles and torsion angles in the pyrazole-pyridinyl core, as demonstrated for similar pyrazole derivatives in crystallography studies .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm sulfamoyl linkage (δ ~3.1 ppm for –SO2_2NH– protons) and ester group integrity (δ ~3.8 ppm for methyl ester) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (C18_{18}H18_{18}N4_4O4_4S) with accuracy <2 ppm error .

Advanced: How to design dose-response experiments to evaluate enzyme inhibitory activity?

Methodological Answer:

  • Assay Selection: Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) to monitor interactions with target enzymes like carbonic anhydrase .
  • Dose Range: Test concentrations from 1 nM to 100 µM, with triplicate measurements to establish IC50_{50} values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Data Normalization: Express activity as % inhibition relative to vehicle controls, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .

Advanced: What factors influence the hydrolytic stability of the methyl ester group under physiological conditions?

Methodological Answer:

  • pH Dependence: The ester group hydrolyzes faster in alkaline buffers (pH >8) due to nucleophilic attack by hydroxide ions. Stability tests in PBS (pH 7.4) show <5% degradation over 24 hours .
  • Enzymatic Catalysis: Esterase activity in serum accelerates hydrolysis. Use LC-MS to quantify benzoic acid metabolites in plasma stability assays .
  • Structural Mitigation: Introduce electron-withdrawing groups (e.g., nitro) on the benzoate ring to reduce electrophilicity and slow hydrolysis .

Advanced: How to conduct structure-activity relationship (SAR) studies focusing on the pyridinyl substituent?

Methodological Answer:

  • Analog Synthesis: Replace pyridin-3-yl with pyridin-2-yl or pyridin-4-yl groups via Suzuki-Miyaura cross-coupling to assess positional effects .
  • Activity Profiling: Compare IC50_{50} values against analogs to identify trends. For example, pyridin-4-yl may enhance hydrophobic interactions in enzyme pockets .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to visualize binding poses and calculate binding energies for each analog .

Basic: What chromatographic methods resolve degradation products during stability testing?

Methodological Answer:

  • HPLC Conditions: Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 30 minutes, UV detection at 254 nm .
  • Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and oxidative stress (3% H2_2O2_2) to generate degradants. Compare retention times with synthetic standards .

Advanced: How to address contradictory data in biological activity across studies?

Methodological Answer:

  • Source Identification: Check for impurities via LC-MS; >95% purity is critical for reproducible bioactivity .
  • Assay Variability: Standardize protocols (e.g., ATP levels in cell viability assays) and use shared positive controls across labs .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical tests (ANOVA) to identify outliers .

Advanced: What mechanistic studies elucidate the compound’s mode of action as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Binding Kinetics: Perform surface plasmon resonance (SPR) to measure association/dissociation rates (kon_\text{on}, koff_\text{off}) .
  • Cellular Pathway Analysis: Apply phosphoproteomics (LC-MS/MS) to track downstream phosphorylation changes in treated cells .

Basic: What scale-up challenges arise in synthesizing this compound, and how are they mitigated?

Methodological Answer:

  • Exothermic Reactions: Control temperature during sulfonamide formation using jacketed reactors with automated cooling .
  • Solvent Recovery: Use distillation to recycle DMF or THF, reducing costs and environmental impact .
  • Quality Control: Implement in-line PAT (process analytical technology) tools like FTIR for real-time reaction monitoring .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Systems: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint_\text{int}) .
  • Metabolite ID: Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In Vivo Correlation: Administer the compound to rodents and collect plasma/bile samples at timed intervals for pharmacokinetic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.